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Compound of Interest
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Cat. No.: B14791068

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chloro(dimethyl sulfide)gold(l), AuCI(SMe2), is a stable, commercially available,
and commonly used precatalyst in homogeneous gold catalysis.[1] As a soft and carbophilic
Lewis acid, gold(l) catalysts are exceptionally effective at activating carbon-carbon multiple
bonds (alkynes, allenes, and alkenes) toward nucleophilic attack.[2][3] Reactions catalyzed by
AuCIl(SMe2) and its derivatives are renowned for proceeding under remarkably mild conditions,
often at room temperature, with high atom economy and functional group tolerance.[2] The
dimethyl sulfide ligand in AuCI(SMe2) is labile and can be readily displaced, making it an
excellent entry point for the synthesis of more complex gold catalysts or for in situ generation of
the active catalytic species.[1]

Typically, the AuCI(SMe2) precatalyst is activated by a halide scavenger, such as a silver salt
(e.g., AgSbFs, AgOTf, AgBF4), to generate a highly electrophilic cationic gold(l) species, which
is the active catalyst for most transformations.[2][4][5][6] These mild activation and reaction
conditions have made gold catalysis a powerful tool in the synthesis of complex organic
molecules.

General Catalyst Activation Protocol

The generation of the active cationic gold(l) catalyst from AuCI(SMe2) is a critical step. This is
typically achieved by the abstraction of the chloride ligand using a silver salt. The resulting
silver chloride precipitates from the reaction mixture, driving the equilibrium towards the
formation of the active cationic gold species.
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Caption: In situ activation of a gold(l) chloride precatalyst.

Application 1: Intermolecular Hydroamination of

Alkynes

The addition of an N-H bond across a carbon-carbon triple bond is a fundamental

transformation for the synthesis of enamines and imines. Gold(l) catalysts, generated from

AuCI(SMe2), efficiently catalyze this reaction under mild conditions, typically favoring the

Markovnikov addition product.[7]

Quantitative Data Summary:
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Note: While AuCIl(SMe2) is the precursor, derived catalysts with specific ligands (e.g., NHCs
like IPr) are often reported for optimal performance.

Detailed Experimental Protocol: Hydroamination of Phenylacetylene with Aniline

This protocol is a representative procedure based on common practices in gold-catalyzed
hydroamination.

Materials:

e AuCI(SMe2) (2.9 mg, 0.01 mmol, 2 mol%)
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Silver tetrafluoroborate (AgBF4) (2.0 mg, 0.01 mmol, 2 mol%)

(Optional) Ligand, e.g., triphenylphosphine (PPhs) (2.6 mg, 0.01 mmol, 2 mol%)
Phenylacetylene (51 mg, 0.5 mmol, 1.0 equiv)

Aniline (56 mg, 0.6 mmol, 1.2 equiv)

Anhydrous 1,4-Dioxane (2.0 mL)

Anhydrous sodium sulfate or magnesium sulfate

Reaction vial (e.g., 4 mL screw-cap vial) with a magnetic stir bar

Standard glassware for workup and purification

Procedure:

Catalyst Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or
argon), add AuCI(SMe2) and the optional ligand (if used). Add 1.0 mL of anhydrous dioxane
and stir for 10 minutes at room temperature to allow for ligand exchange. Add AgBF4 to the
mixture. A white precipitate of AgCl should form immediately. Stir the mixture for another 20
minutes at room temperature.

Reaction Setup: To the vial containing the activated catalyst, add aniline followed by
phenylacetylene via syringe.

Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at 60
°C. Stir the reaction mixture for 18-24 hours.

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or
gas chromatography-mass spectrometry (GC-MS).

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate (10 mL) and filter through a short pad of Celite® to remove the AgCl precipitate
and catalyst residues.
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 Purification: Wash the filtrate with brine (2 x 10 mL), dry the organic layer over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel to yield the desired enamine or imine
product.

Start: A:Sg\(t;\:’;e;: Tily;t Add Substrates: Heat & Stir Aqueous Workup Purification: Final Product
Weigh Reagents in Sol\;em 9 Alkyne + Amine (e.g., 60°C, 18h) & Filtration Column Chromatography

Click to download full resolution via product page

Caption: General workflow for a gold-catalyzed reaction.

Application 2: Intramolecular Cyclization of Enynols

Gold(l) catalysts are highly effective in promoting the cyclization of enyne substrates to form
complex carbocyclic and heterocyclic scaffolds.[2][6] The reaction proceeds through the
activation of the alkyne moiety, followed by nucleophilic attack from the tethered alkene. These
reactions often occur at room temperature with high efficiency.

Quantitative Data Summary:
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Detailed Experimental Protocol: Cyclization of a 1,6-Enyne

This protocol is a representative procedure for the gold-catalyzed cycloisomerization of an

enyne.

Materials:

e AuCI(SMe2) (1.5 mg, 0.005 mmol, 1 mol%)

o Triphenylphosphine (PPhs) (1.3 mg, 0.005 mmol, 1 mol%)

 Silver hexafluoroantimonate (AgSbFe) (1.7 mg, 0.005 mmol, 1 mol%)

e 1,6-Enyne substrate (0.5 mmol, 1.0 equiv)

¢ Anhydrous dichloromethane (CHz2ClIz2) (5.0 mL)

o Reaction flask (e.g., 25 mL round-bottom flask) with a magnetic stir bar

Procedure:
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Catalyst Preparation: In a dry reaction flask under an inert atmosphere, dissolve AuCIl(SMe2)
and PPhs in 2.5 mL of anhydrous CH2Clz. Stir for 10 minutes. Add AgSbFe and stir for an
additional 20 minutes. The solution may become slightly cloudy due to AgCI formation.

Reaction Setup: In a separate dry flask, dissolve the 1,6-enyne substrate in the remaining
2.5 mL of anhydrous CH2Clz.

Reaction Conditions: Add the substrate solution to the activated catalyst solution via syringe
at room temperature.

Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting
material by TLC (typically complete within 10-60 minutes).

Workup: Once the reaction is complete, quench by adding a few drops of pyridine or
triethylamine to deactivate the catalyst.

Purification: Concentrate the reaction mixture under reduced pressure. The residue is then
directly purified by flash column chromatography on silica gel to afford the cyclized product.
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Caption: Simplified catalytic cycle for enyne cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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